Rockout

Vue d'ensemble

Description

Rockout is an innovative new technology that has the potential to revolutionize the way scientists and researchers study and understand the biochemical and physiological effects of drugs. The technology utilizes a unique synthesis method to create a drug-like compound that can be used in laboratory experiments.

Applications De Recherche Scientifique

Energy Theory in Rock Mechanics

“Rockout” plays a significant role in the energy theory of rock mechanics. This theory is crucial for analyzing the fundamental reasons for rock failure and optimizing the design and construction of rock engineering projects . Research in this area focuses on the energy reserve, release, and dissipation mechanisms in rocks, summarizing the energy conversion characteristics during deformation and failure .

Rock Dynamics

The application of “Rockout” extends to rock dynamics, which studies the response of rock materials and rock masses under dynamic loading conditions . This field has seen significant advancements in experimental and computational techniques, allowing for a deeper understanding of fracture initiation, propagation, and branching in rocks .

Engineering Design and Case Studies

“Rockout” is also applied in engineering design and case studies, where it contributes to the development of new scientific theories and practical applications in rock mechanics and rock engineering . The insights gained from “Rockout” research are applied to real-world engineering challenges, improving design methodologies and construction practices .

Thermo-Hydro-Mechanical Processes

In the context of coupled thermo-hydro-mechanical (THM) processes in fractured rocks, “Rockout” has been a topic of intense scientific research . This research is motivated by the need for performance assessment of nuclear waste repositories and the role of THM processes in geo-energy applications .

Disaster Analysis and Mitigation

“Rockout” is instrumental in disaster analysis and mitigation, particularly in understanding and preventing engineering disasters such as rock blasting, roof falling, cavern instability, and landslides . By studying the energy balance and its disruption in rock masses, “Rockout” helps in accurately analyzing deformation and failure mechanisms .

Development of Constitutive Models

Lastly, “Rockout” contributes to the development of various energy damage constitutive models of rock . These models are essential for predicting the behavior of rock materials under different stress conditions and are vital for the advancement of rock mechanics theory .

Mécanisme D'action

Mode of Action

“Rockout” interacts with its targets, the ROCKs, to modulate various cellular behaviors. It inhibits the depolymerization of actin filaments indirectly: ROCK phosphorylates and activates LIM kinase, which in turn phosphorylates ADF/cofilin, thereby inactivating its actin-depolymerization activity . This results in the stabilization of actin filaments and an increase in their numbers .

Biochemical Pathways

The Rho-ROCK signaling pathway is the primary biochemical pathway affected by “Rockout”. This pathway plays a key role in the spatiotemporal organization of actin cytoskeletal-related cellular events . ROCK proteins act as the key that enables the interaction of actin cytoskeleton with molecular motors, converting signals into forces essential for the regulation of cellular functions such as contraction, adhesion, migration, proliferation, and apoptosis .

Pharmacokinetics

These properties include absorption, distribution, metabolism, and excretion (ADME), which significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of “Rockout’s” action involve changes in cell morphology, proliferation, motility, and adhesion . By inhibiting ROCK activity, “Rockout” promotes differentiation of human embryonic stem cells into neural crest-like progenitors that are characterized by specific molecular markers and ability to differentiate into multiple cell types, including neurons, chondrocytes, osteocytes, and smooth muscle cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “Rockout”. For instance, groundwater, as one of the most important environmental factors, plays a key role in affecting the deformation and failure properties of rock fractures . .

Propriétés

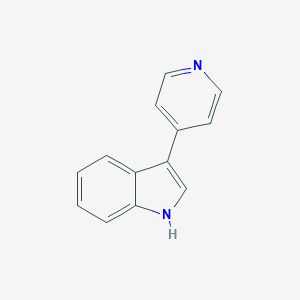

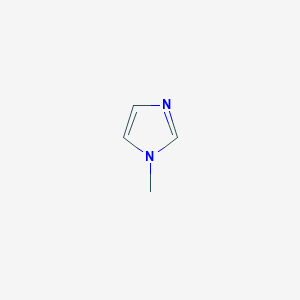

IUPAC Name |

3-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJRXVHJOJRCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349379 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rockout | |

CAS RN |

7272-84-6 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Rockout, and what are its downstream effects in a biological context?

A1: Rockout functions as a small-molecule inhibitor of Rho-associated protein kinase (ROCK) [, , , ]. ROCK plays a crucial role in various cellular processes, including cell motility, adhesion, and morphology, primarily by phosphorylating downstream targets such as myosin light chain (MLC) [, ]. By inhibiting ROCK, Rockout disrupts these processes, ultimately affecting tissue morphogenesis and cell behavior. For instance, in zebrafish embryos, Rockout inhibits gut looping, a process dependent on coordinated cell movements and shape changes []. In Xenopus embryos, localized application of a photoactivatable Rockout derivative disrupts digestive tract elongation, highlighting the role of Rho signaling in this developmental process [].

Q2: How does the structure of Rockout contribute to its specificity for ROCK?

A2: While the provided research excerpts do not delve into the detailed structure-activity relationship (SAR) of Rockout, they do indicate that specific structural modifications can be introduced to modulate its activity. For example, the development of a photoactivatable "caged Rockout" derivative demonstrates the feasibility of adding a photolabile caging group, 6-nitropiperonyloxymethyl (NPOM), without abolishing its inhibitory activity []. This modification allows for spatiotemporal control of ROCK inhibition using light. Further research focusing on systematic structural modifications of Rockout and their impact on ROCK binding affinity and selectivity would be valuable.

Q3: Are there any studies demonstrating the use of Rockout in investigating the role of cellular tension in biological processes?

A3: Yes, research utilizing Rockout has shed light on the role of cellular tension in developmental processes. A study examining somitogenesis and fibronectin in zebrafish utilized Rockout as a cellular tension-reducing drug []. This research demonstrated that reducing cellular tension via Rockout treatment impacts somite formation, maturation, matrix assembly, and gene expression during somitogenesis []. These findings emphasize the importance of ROCK-mediated cellular tension in these developmental events.

Q4: What are the advantages of using photoactivatable Rockout compared to traditional Rockout in studying developmental processes?

A4: The development of a photoactivatable Rockout derivative, “caged Rockout,” offers a significant advantage over traditional Rockout by enabling spatially and temporally controlled inhibition of ROCK activity in living embryos [, ]. This is particularly crucial in studying complex developmental processes where the role of ROCK might be context-dependent and vary across different tissues or time points. Traditional Rockout, when applied globally, would affect all cells, making it difficult to tease apart its specific roles in a localized context. The photoactivatable version allows researchers to activate Rockout with UV light only in the region of interest, thus providing greater precision and control over the experimental manipulation [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

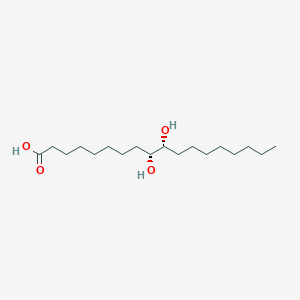

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

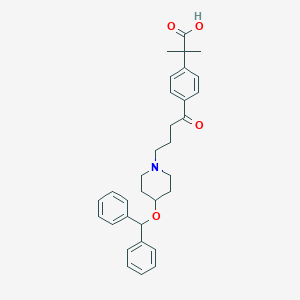

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

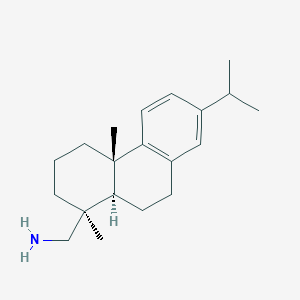

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

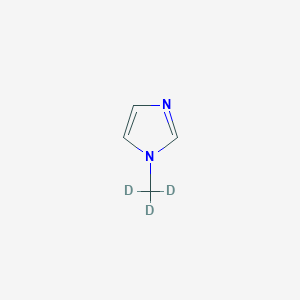

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)